Barbituric acid, 5-propyl- is a derivative of barbituric acid, which is a pyrimidine compound characterized by its unique structure featuring a barbituric acid backbone. The chemical formula for 5-propyl-barbituric acid is . This compound is part of a larger class of barbiturates, which are known for their sedative and hypnotic properties. The specific substitution at the 5-position with a propyl group distinguishes it from other derivatives, influencing its pharmacological activity and chemical behavior.
Barbituric acid derivatives exhibit a range of biological activities primarily due to their sedative properties. They act as central nervous system depressants by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. The specific activity of 5-propyl-barbituric acid has not been extensively documented but is expected to follow similar pharmacodynamics as other barbiturates, including:
The synthesis of 5-propyl-barbituric acid can be achieved through several methods:
5-Propyl-barbituric acid and its derivatives have several applications:
Interaction studies involving 5-propyl-barbituric acid often focus on its pharmacokinetics and pharmacodynamics:
Several compounds are structurally similar to 5-propyl-barbituric acid, each with unique characteristics:
| Compound Name | Structure | Unique Characteristics |
|---|---|---|
| Barbituric Acid | Barbituric Acid | Parent compound; lacks alkyl substitution |
| 5-Ethyl-Barbituric Acid | 5-Ethyl-Barbituric Acid | Ethyl group substitution; different pharmacological profile |
| 5-Phenyl-Barbituric Acid | 5-Phenyl-Barbituric Acid | Aromatic substitution; enhanced lipophilicity |
| 5-Isobutyl-Barbituric Acid | 5-Isobutyl-Barbituric Acid | Isobutyl group; altered metabolic pathways |
The uniqueness of 5-propyl-barbituric acid lies in its specific propyl substitution at the 5-position, which influences its solubility, stability, and biological activity compared to other derivatives.
The story of barbituric acid begins with the German chemist Adolf von Baeyer, who first synthesized the parent compound in 1864 by condensing urea with malonic acid. Although barbituric acid itself lacked pharmacological activity, its discovery laid the foundation for derivatives that would revolutionize neurology and anesthesiology. The French chemist Edouard Grimaux refined von Baeyer’s synthetic method in 1879, enabling the systematic modification of the barbituric acid core. By substituting hydrogen atoms at the 5-position of the pyrimidine ring with alkyl or aryl groups, chemists unlocked sedative, hypnotic, and anticonvulsant properties.
The first clinically significant barbiturate, barbital (5,5-diethylbarbituric acid), was introduced in 1903 by Emil Fischer and Josef von Mering. Its success spurred the development of analogs with varied substituents, including butobarbital (5-butyl-5-ethyl, 1923), amobarbital (5-ethyl-5-isoamyl, 1923), and secobarbital (5-allyl-5-methylbutyl, 1929). Each modification aimed to optimize lipophilicity, duration of action, and therapeutic efficacy. The 5-propyl derivative emerged as part of this iterative exploration, though its clinical adoption remained limited compared to more widely used analogs like phenobarbital.
Table 1: Evolution of barbituric acid derivatives via 5-position substitutions. Propylbarbital (5,5-dipropyl) is noted for its hypnotic applications.
The industrial synthesis of barbiturates accelerated during the early 20th century, driven by collaborations between academic chemists and pharmaceutical firms such as Bayer, Abbott Laboratories, and Eli Lilly. Propylbarbital, though less prominent, exemplified the industry’s focus on alkyl chain variations to modulate drug behavior.
The pharmacological profile of barbiturates is inextricably linked to their chemical structure. The 5-propyl substituent in 5-propylbarbituric acid influences three critical properties:
Lipophilicity and Absorption:
The propyl group (–CH2CH2CH3) increases lipid solubility compared to shorter-chain analogs like ethyl (–CH2CH3). This enhances membrane permeability, facilitating rapid absorption into the central nervous system. For instance, butobarbital (butyl substituent) demonstrated threefold greater potency than barbital due to its higher lipophilicity.
Duration of Action:
Alkyl chain length inversely correlates with duration of effect. Propyl-substituted barbiturates exhibit intermediate lipophilicity, resulting in a balance between onset speed and metabolic stability. This contrasts with ultra-short-acting thiobarbiturates (e.g., thiopental) and long-acting phenobarbital.
Metabolic Pathways:
Propyl groups undergo hepatic oxidation via cytochrome P450 enzymes, yielding metabolites that influence drug clearance. Unlike branched or unsaturated chains (e.g., secobarbital’s allyl group), linear propyl chains are less prone to rapid degradation, extending plasma half-life.
| Substituent (5-Position) | Example Compound | LogP* | Half-Life (Hours) |
|---|---|---|---|
| Diethyl | Barbital | 0.7 | 8–12 |
| Dipropyl | Propylbarbital | 1.2 | 4–6 |
| Ethyl, Isoamyl | Amobarbital | 1.8 | 15–40 |
| Allyl, Methylbutyl | Secobarbital | 2.1 | 1–4 |
LogP: Partition coefficient (octanol/water). Data extrapolated from historical solubility studies.
The 5-propyl configuration also affects crystalline packing and solubility. X-ray diffraction studies of barbiturates reveal that linear alkyl chains (e.g., propyl) favor tighter molecular stacking, reducing aqueous solubility compared to branched analogs. This property necessitated formulation adjustments, such as sodium salt preparation, to enhance bioavailability.
The synthesis of 5-propylbarbituric acid follows established methodologies derived from classical barbituric acid preparation protocols [3]. The fundamental approach involves the condensation of appropriately substituted diethyl malonate derivatives with urea under alkaline conditions [1] [9]. This traditional route represents the most widely employed synthetic strategy for accessing propyl-substituted barbituric acid derivatives.
The general synthetic procedure involves the preparation of diethyl propylmalonate as the key intermediate, which subsequently undergoes cyclization with urea in the presence of sodium ethoxide [24]. The reaction typically requires absolute ethanol as the solvent system, with the process conducted under reflux conditions for extended periods ranging from seven to twelve hours [3] [5].
The cyclization mechanism of diethyl propylmalonate with urea proceeds through a well-characterized multi-step process involving initial nucleophilic attack and subsequent ring closure [4] [20]. The reaction commences with the formation of sodium ethoxide through the dissolution of freshly cut sodium metal in absolute ethanol [3] [9]. This strong base facilitates the deprotonation of the active methylene carbon in diethyl propylmalonate, generating a stabilized enolate anion.
The urea component undergoes nucleophilic attack by the activated malonate, leading to the formation of a malonuric acid intermediate [4] [20]. This intermediate represents a critical stage in the cyclization process, as it can exist in equilibrium with the final barbituric acid product through reversible ring-opening and ring-closing reactions [20]. Research findings indicate that the cyclization step occurs rapidly, followed by proton removal by the general base catalyst and a rate-determining collapse of the resulting tetrahedral intermediate [4].
The thermodynamic activation parameters for this transformation have been extensively studied, revealing that the process exhibits general base catalysis characteristics [4]. The reaction rate demonstrates sensitivity to deuterium isotope effects, with reported values of kH2O/kD2O = 1.3, indicating the involvement of hydrogen transfer in the rate-determining step [4].
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Temperature | 110°C | Oil bath heating | [3] |
| Reaction Time | 7 hours | Under reflux | [3] |
| Yield Range | 72-78% | Theoretical amount | [3] |
| Isotope Effect | kH2O/kD2O = 1.3 | Buffer conditions | [4] |
Alkaline catalysts play a fundamental role in facilitating the ring formation process during 5-propylbarbituric acid synthesis [9] [24]. Sodium ethoxide serves as the primary catalytic system, generated in situ through the controlled addition of metallic sodium to absolute ethanol [3] [9]. The catalyst concentration and reaction conditions significantly influence both the reaction rate and product yield.
The mechanism of alkaline catalysis involves the initial formation of the sodium enolate of diethyl propylmalonate [9]. This activated species demonstrates enhanced nucleophilicity toward the carbonyl groups of urea, promoting the formation of the crucial carbon-nitrogen bonds required for pyrimidinetrione ring construction [24]. The alkaline environment also facilitates the elimination of ethanol molecules during the cyclization process, driving the reaction toward completion.
Research investigations have demonstrated that the choice of alkaline catalyst affects the reaction outcome [10]. Sodium ethoxide consistently provides superior results compared to other alkoxide bases, with yields typically ranging from 70-80% of theoretical values [3]. The catalyst loading must be carefully controlled, as excessive base concentrations can lead to side reactions and reduced product purity.
Contemporary synthetic approaches for 5-propylbarbituric acid preparation have evolved to include sophisticated functionalization strategies that allow for precise control over substituent introduction at the 5-position [15] [16]. These methodologies offer improved selectivity and often superior yields compared to traditional approaches.
Modern alkylation strategies for propyl group introduction represent significant advances in barbituric acid synthetic methodology [15] [18]. Microwave-assisted three-component reactions have emerged as particularly effective approaches, enabling the formation of 5-alkylated barbituric acids under solvent-free conditions [15]. These reactions typically involve barbituric acid precursors, aldehydes, and reducing agents such as Hantzsch 1,4-dihydropyridines.
The microwave-assisted protocol achieves yields ranging from 55-82% for 5-benzylated barbituric acid derivatives, with reaction times significantly reduced compared to conventional heating methods [15]. The propyl group introduction occurs through nucleophilic substitution mechanisms, where the activated 5-position of the barbituric acid undergoes alkylation with appropriate propyl-containing electrophiles.
Direct arylation approaches using rhodium(II) catalysis have also been developed for 5-position functionalization [18]. These methods employ 5-diazobarbituric acid intermediates, which undergo coupling reactions with arenes at low catalyst loadings. The rhodium(II) complex catalyzes the direct arylation process, allowing straightforward access to substituted barbituric acids without recourse to functional groups such as halides on the arene partner [18].
| Reaction Type | Yield (%) | Reaction Time | Temperature | Reference |
|---|---|---|---|---|
| Microwave-assisted | 55-82 | Minutes | 80°C | [15] |
| Rhodium catalysis | 93 | Hours | 120°C | [18] |
| Traditional heating | 70-78 | 7-12 hours | 110°C | [3] |
The synthesis of bromoallyl derivatives represents an important synthetic pathway for accessing functionalized 5-propylbarbituric acid analogues [1] [13]. These derivatives serve as versatile intermediates for further structural modifications and provide access to compounds with enhanced biological activity profiles.
Bromination reactions of 5-propylbarbituric acid derivatives typically employ bromine water or liquid bromine under controlled conditions [1] [13]. The bromination of 5-phenylbarbituric acid has been extensively studied as a model system, providing insights applicable to propyl-substituted analogues. The procedure involves dissolution of the barbituric acid derivative in aqueous sodium hydroxide solution, followed by dropwise addition of saturated bromine water until persistent coloration indicates complete halogenation [1].
The resulting 5-bromo-5-propylbarbituric acid derivatives undergo facile nucleophilic substitution reactions with various nucleophiles, including amines and other heteroatom-containing species [1] [13]. These transformations proceed under mild conditions, typically in methanol or other protic solvents, and yield the corresponding substituted products in good to excellent yields.
Purification of bromoallyl derivatives requires careful attention to reaction workup procedures [1]. The crude reaction mixture is typically treated with sodium bisulfite solution to remove excess bromine, followed by cooling and filtration to isolate the product [1]. Recrystallization from appropriate solvents provides analytically pure materials suitable for further synthetic transformations.
| Derivative Type | Melting Point (°C) | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| 5-Bromo-5-phenyl | 210-212 | 84 | Recrystallization | [1] |
| 5-Ethyl substituted | 189-191 | 91 | Filtration/drying | [1] |
| 5-Methyl-5-propyl | 310-312 | 61 | Ethanol recrystallization | [5] |
The crystal structure of 5-hydroxy-5-propylbarbituric acid demonstrates a sophisticated hydrogen-bonded network based on three independent hydrogen bond types [1]. The crystallographic analysis reveals that molecules form an extensive three-dimensional framework through N-H⋯O(carbonyl), N-H⋯O(hydroxy), and O-H⋯O(carbonyl) interactions [1].
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₁₀N₂O₄ | Gelbrich & Griesser (2015) |
| Molecular Weight (g/mol) | 186.17 | Gelbrich & Griesser (2015) |
| Crystal System | Monoclinic | Gelbrich & Griesser (2015) |
| Space Group | P2₁/n | Gelbrich & Griesser (2015) |
| a (Å) | 10.7862(8) | Gelbrich & Griesser (2015) |
| b (Å) | 6.7093(5) | Gelbrich & Griesser (2015) |
| c (Å) | 11.7365(6) | Gelbrich & Griesser (2015) |
| β (°) | 98.632(6) | Gelbrich & Griesser (2015) |
| Volume (ų) | 839.72(10) | Gelbrich & Griesser (2015) |
| Z | 4 | Gelbrich & Griesser (2015) |
| Density (g/cm³) | 1.473 | Gelbrich & Griesser (2015) |
| Temperature (K) | 100 | Gelbrich & Griesser (2015) |
| Total Reflections | 5354 | Gelbrich & Griesser (2015) |
| Independent Reflections | 1724 | Gelbrich & Griesser (2015) |
| R₁ [I > 2σ(I)] | 0.037 | Gelbrich & Griesser (2015) |
| wR₂ (all data) | 0.095 | Gelbrich & Griesser (2015) |
| Goodness of Fit | 1.05 | Gelbrich & Griesser (2015) |
The hydrogen bonding network exhibits remarkable structural complexity, with each molecule participating in six hydrogen bonds connecting to five neighboring molecules [1]. The network topology corresponds to a 5-connected nov net structure, described by the descriptor F₆₅[4⁴.6⁶-nov] [1].
| Hydrogen Bond | Type | D—H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|---|---|---|
| N1—H1···O7ⁱ | N-H···O(hydroxy) | 0.87(1) | 2.03(1) | 2.8683(17) | 164(2) | −x+3/2, y−1/2, −z+1/2 |
| N3—H3···O4ⁱⁱ | N-H···O(carbonyl) | 0.86(1) | 2.00(1) | 2.8451(16) | 170(2) | −x+1, −y+2, −z+1 |
| O7—H7···O2ⁱⁱⁱ | O-H···O(carbonyl) | 0.84(2) | 1.98(2) | 2.8055(15) | 169(2) | x−1/2, −y+3/2, z−1/2 |
The N-H⋯O(carbonyl) interaction forms the characteristic R₂²(8) ring motif commonly observed in barbiturate structures [1]. This centrosymmetric two-point interaction involves the N3—H3 group and the O4 carbonyl group, creating a fundamental structural unit that propagates throughout the crystal lattice [1].
The N-H⋯O(hydroxy) bond represents a unique feature of the hydroxylated barbituric acid derivative, connecting molecules through a 2₁ screw axis operation [1]. This interaction contributes to the formation of additional ring motifs composed of four and six molecules, extending the hydrogen-bonded framework beyond the basic R₂²(8) rings [1].
The O-H⋯O(carbonyl) bond completes the three-dimensional network by linking molecules through glide symmetry operations [1]. The hydroxy group at the C5 position donates a hydrogen bond to the C2 carbonyl oxygen of neighboring molecules, creating a bridging interaction that stabilizes the overall crystal structure [1].
Crystallographic analysis reveals that 5-hydroxy-5-propylbarbituric acid exhibits isostructural relationships with its ethyl analogue, 5-hydroxy-5-ethylbarbituric acid [1]. The XPac analysis demonstrates a dissimilarity index of only 5.4, indicating high structural similarity despite the different alkyl substituents [1].
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Volume Difference (%) | XPac Dissimilarity Index | Pseudo-torsion Angle (°) |
|---|---|---|---|---|---|---|---|---|---|
| 5-Hydroxy-5-propylbarbituric acid | P2₁/n | 10.7862(8) | 6.7093(5) | 11.7365(6) | 98.632(6) | 839.72(10) | 0 | 0 | −125.69(11) |
| 5-Hydroxy-5-ethylbarbituric acid | P2₁/n | 10.15 (estimated) | 6.27 (estimated) | 11.91 (estimated) | 99.6 (estimated) | 747 (estimated) | −11 | 5.4 | 124.3 |
The isostructural relationship manifests through direct correspondence of unit cell parameters [1]. The a and b axes of the ethyl analogue are 6.1% and 6.5% shorter than those of the propyl derivative, while the c axis is 1.5% longer [1]. The β angle increases by 1.0° in the ethyl analogue, reflecting the accommodation of the smaller substituent within the crystal lattice [1].
The remarkable feature of this isostructural relationship is the 11% decrease in unit cell volume when substituting propyl with ethyl groups [1]. This substantial volume reduction occurs without disrupting the fundamental hydrogen-bonding topology, demonstrating the structural flexibility of the barbituric acid framework [1].
The similar pseudo-torsion angles (−125.69° for propyl vs. 124.3° for ethyl) indicate that both structures adopt comparable conformations of the pyrimidinetrione core relative to the alkyl substituents [1]. This geometric similarity supports the maintenance of equivalent hydrogen-bonding patterns despite the different steric requirements of the substituents [1].
The pyrimidinetrione core of 5-hydroxy-5-propylbarbituric acid exhibits distinctive conformational characteristics that influence its hydrogen-bonding behavior and crystal packing [1]. The six-membered ring adopts a C5-endo envelope conformation, as quantified by Cremer-Pople puckering parameters [1].
| Parameter | Value | Description |
|---|---|---|
| Puckering Amplitude Q (Å) | 0.2420(14) | Cremer-Pople puckering amplitude |
| Theta θ (°) | 134.4(3) | Cremer-Pople puckering parameter |
| Phi φ (°) | 52.2(5) | Cremer-Pople puckering parameter |
| Conformation | C5-endo envelope | Pyrimidine ring adopts envelope conformation |
| C5 Deviation from Mean Plane (Å) | −0.342(2) | Distance from mean plane of other ring atoms |
| Pseudo-torsion Angle C2···C5—C8—C9 (°) | −125.69(11) | Describes propyl chain orientation |
| Torsion Angle C5—C8—C9—C10 (°) | −164.80(13) | Propyl chain adopts trans conformation |
The C5-endo envelope conformation represents a departure from planarity that is characteristic of 5,5-disubstituted barbituric acid derivatives [2]. In this conformation, the C5 atom deviates by −0.342(2) Å from the mean plane defined by the other five ring atoms (N1, C2, N3, C4, C6) [1]. The maximum deviation within the mean plane occurs at N3 with a displacement of −0.033(1) Å [1].
The puckering amplitude Q of 0.2420(14) Å indicates a moderate degree of ring distortion from planarity [1]. This value is comparable to other barbituric acid derivatives that exhibit C5-endo envelope conformations, suggesting that this is a preferred conformational state for compounds with substituents at the 5-position [2].
The theta (θ) parameter of 134.4(3)° and phi (φ) parameter of 52.2(5)° specifically define the type and orientation of the envelope pucker [1]. These values place the conformation within the expected range for C5-endo envelope geometries, as established by systematic studies of barbituric acid derivatives [2].
The conformational flexibility of the pyrimidinetrione core facilitates the optimization of hydrogen-bonding interactions within the crystal lattice [1]. The envelope conformation positions the carbonyl groups at optimal angles for participating in N-H⋯O interactions while minimizing steric conflicts between the ring substituents and the hydrogen-bonding network [1].
The propyl substituent at C5 adopts a trans conformation, as evidenced by the torsion angle C5—C8—C9—C10 of −164.80(13)° [1]. This extended conformation minimizes intramolecular steric interactions between the propyl chain and the hydroxy group at C5 [1]. The pseudo-torsion angle C2···C5—C8—C9 of −125.69(11)° describes the overall orientation of the propyl chain relative to the bisecting plane of the pyrimidinetrione fragment [1].
The conformational analysis reveals that the envelope pucker serves multiple structural functions. First, it accommodates the steric requirements of the substituents at C5 while maintaining the integrity of the hydrogen-bonding network [1]. Second, it provides conformational flexibility that enables the formation of diverse hydrogen-bonding topologies, as demonstrated by the complex nov net structure [1]. Third, it allows for isostructural relationships with analogous compounds bearing different alkyl substituents, as shown by the comparison with the ethyl derivative [1].
The relationship between ring conformation and hydrogen bonding is particularly evident in the formation of the characteristic R₂²(8) rings through N-H⋯O(carbonyl) interactions [1]. The envelope conformation positions the carbonyl groups at angles that optimize the geometry of these interactions while maintaining the planarity required for effective π-electron delocalization within the pyrimidinetrione system [1].
Computational studies on related barbituric acid derivatives have confirmed that the C5-endo envelope conformation represents the global energy minimum for compounds with substituents at the 5-position [2]. This conformational preference arises from the minimization of 1,3-diaxial interactions between the substituents and the ring atoms, supporting the experimental observations for the propyl derivative [2].